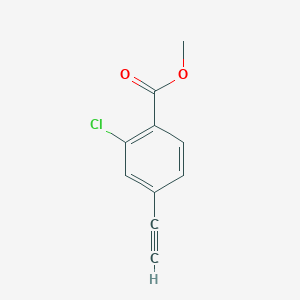

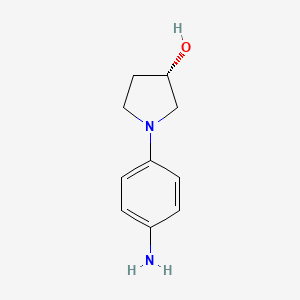

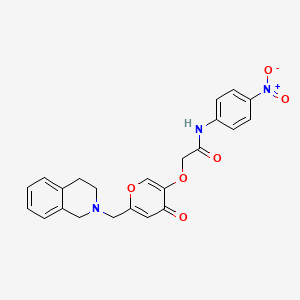

(3S)-1-(4-aminophenyl)pyrrolidin-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3S)-1-(4-aminophenyl)pyrrolidin-3-ol, also known as (S)-AP3, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a chiral molecule that belongs to the class of pyrrolidine derivatives and has been found to exhibit a range of biological activities.

Aplicaciones Científicas De Investigación

Biological Applications and Antitumor Activity

A study focusing on pyrrolo[2,3-d]pyrimidine antifolates, which are structurally related to "(3S)-1-(4-aminophenyl)pyrrolidin-3-ol", demonstrates their potent antitumor activity. These compounds selectively inhibit cell proliferation through their interaction with folate receptors and the proton-coupled folate transporter, showing significant efficacy in both in vitro and in vivo models, highlighting their potential in cancer therapy (Wang et al., 2011).

DNA Interaction and Stabilization

Research into pyrrolidyl polyamines, which share a common structural motif with "(3S)-1-(4-aminophenyl)pyrrolidin-3-ol", indicates these compounds can remarkably stabilize DNA duplexes and triplexes at low concentrations. Their strong electrostatic interactions make them potential candidates for DNA delivery and transfection applications (Nagamani & Ganesh, 2001).

Material Science and Polymer Research

In material science, the compound has been investigated for its role in the synthesis of novel polyimides and poly(pyridine−imide) materials. These materials exhibit good thermal stability, solubility in common organic solvents, and unique optical and electrochemical properties, which are crucial for various industrial applications (Liaw et al., 2007).

Medicinal Chemistry and Drug Design

The compound's framework is integral to the development of new medicinal agents. For instance, its structural features have been utilized in the synthesis of molecules with potential as anti-cancer and anti-inflammatory agents. Such research underlines the compound's relevance in designing drugs with specific biological targets and enhanced therapeutic profiles (Zulfiqar et al., 2021).

Corrosion Inhibition

Research on derivatives structurally related to "(3S)-1-(4-aminophenyl)pyrrolidin-3-ol" has demonstrated their effectiveness as corrosion inhibitors for metals in acidic environments. These studies contribute to the broader field of chemical engineering by providing insights into the design of more efficient corrosion inhibitors for industrial applications (Verma et al., 2015).

Propiedades

IUPAC Name |

(3S)-1-(4-aminophenyl)pyrrolidin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c11-8-1-3-9(4-2-8)12-6-5-10(13)7-12/h1-4,10,13H,5-7,11H2/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSXNLJITQBHSMT-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S)-1-(4-aminophenyl)pyrrolidin-3-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

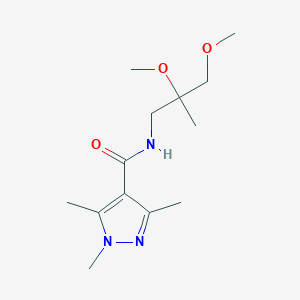

![Ethyl 5-[2-(2,6-diethyl-4-methylphenyl)acetyl]-1,4,5-oxadiazepane-4-carboxylate](/img/structure/B2386737.png)

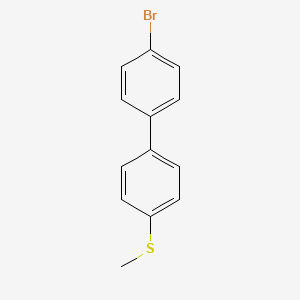

![7-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2386744.png)

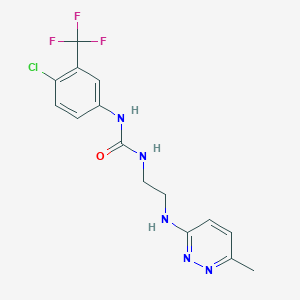

![N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]but-2-ynamide](/img/structure/B2386746.png)

![8-(4-methoxyphenyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2386748.png)

![2-Methyl-2,8-diazaspiro[4.5]decan-3-one dihydrochloride](/img/structure/B2386751.png)